1-(3-Chlorophenoxy)-2,4-dinitrobenzene
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Overview
Description
1-(3-Chlorophenoxy)-2,4-dinitrobenzene is an organic compound characterized by the presence of a chlorophenoxy group and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenoxy)-2,4-dinitrobenzene typically involves the nitration of 1-(3-Chlorophenoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(3-Aminophenoxy)-2,4-dinitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
1-(3-Chlorophenoxy)-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenoxy)-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the chlorophenoxy group can engage in binding interactions with specific proteins. These interactions can modulate biological pathways and lead to various effects depending on the context of use.
Comparison with Similar Compounds
1-(3-Chlorophenoxy)-2-nitrobenzene: Lacks one nitro group compared to 1-(3-Chlorophenoxy)-2,4-dinitrobenzene.
1-(3-Chlorophenoxy)-4-nitrobenzene: Has the nitro group in a different position on the benzene ring.
2-(3-Chlorophenoxy)-1,4-dinitrobenzene: Similar structure but with different positioning of the nitro groups.
Uniqueness: this compound is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and the electron-donating chlorophenoxy group creates a compound with distinct electronic properties, making it valuable for various chemical and biological studies.
Properties
CAS No. |
2363-38-4 |
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Molecular Formula |
C12H7ClN2O5 |
Molecular Weight |
294.65 g/mol |
IUPAC Name |
1-(3-chlorophenoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H7ClN2O5/c13-8-2-1-3-10(6-8)20-12-5-4-9(14(16)17)7-11(12)15(18)19/h1-7H |
InChI Key |
JPSNXDSHDVJVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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